Potassium tetrakis(pentafluorophenyl)borate

Catalog No.
S3332073
CAS No.
89171-23-3
M.F
C24BF20K
M. Wt
718.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium tetrakis(pentafluorophenyl)borate

Problem: Lithium tetrakis(pentafluorophenyl)borate introduces ether and water contaminants that poison electrophilic metal catalysts. Our anhydrous potassium salt (K[B(C6F5)4]) offers a non-hygroscopic, ether-free alternative. Its high oxidative stability (+1.34 V vs. BPh4) and clean halide metathesis enable active catalyst generation without side reactions. Ideal for synthesizing [Ph3C][B(C6F5)4] and activating single-site olefin polymerization catalysts. Ships globally.

CAS Number

89171-23-3

Product Name

Potassium tetrakis(pentafluorophenyl)borate

IUPAC Name

potassium;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide

Molecular Formula

C24BF20K

Molecular Weight

718.1 g/mol

InChI

InChI=1S/C24BF20.K/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;/q-1;+1

InChI Key

GYBHRIJOPWTIKA-UHFFFAOYSA-N

SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[K+]

Canonical SMILES

[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.[K+]

Synonyms

Potassium tetrakis(pentafluorophenyl)borate, K[B(C6F5)4], Potassium perfluorotetraphenylborate, Potassium tetrakis(perfluorophenyl)borate

Purity

≥98%

Package Size

1 g, 5 g

Potassium tetrakis(pentafluorophenyl)borate is a highly stable, anhydrous alkali metal salt of a weakly coordinating anion (WCA). In organometallic synthesis and industrial catalysis, the choice of counterion dictates the stability, solubility, and reactivity of the active cationic species. Unlike standard tetraphenylborates, the fully fluorinated [B(C6F5)4]- anion provides exceptional resistance to electrophilic attack and oxidative degradation [1]. Furthermore, as a potassium salt, it avoids the severe hygroscopicity and ether-retention issues typical of its lithium counterpart [2]. This makes it the procurement standard for synthesizing highly active, coordinatively unsaturated transition metal catalysts, radical cations, and specialized organic salts (such as trityl or anilinium borates) via thermodynamically driven halide metathesis .

Research Fit

Non-polar electrochemistry Low ion pairing supports precise conductivity and redox measurements in THF, DCM
Organometallic cation generation Extended anodic window enables study of highly oxidized organometallic radicals
Borate cocatalyst precursor Key intermediate for high-activity metallocene olefin polymerization cocatalysts

Substituting Potassium tetrakis(pentafluorophenyl)borate with closely related analogs introduces severe process and performance liabilities. Using the non-fluorinated baseline, potassium tetraphenylborate, results in rapid anion degradation when exposed to highly electrophilic metal centers or oxidizing conditions, destroying the target catalyst [1]. Conversely, substituting with lithium tetrakis(pentafluorophenyl)borate introduces significant handling challenges; the highly oxophilic lithium cation strongly coordinates water and ethereal solvents (often isolating as a 2.5-equivalent etherate), which can poison delicate, coordinatively unsaturated catalytic intermediates[2]. Attempting to use silver salts (Ag[B(C6F5)4]) as metathesis agents dramatically increases procurement costs and introduces the risk of unwanted single-electron oxidation side reactions. Thus, the potassium salt remains the optimal balance of anhydrous purity, redox stability, and clean metathesis performance .

Substitution Risk

Cation substitution (Na⁺, Li⁺) increases ion pairing: smaller cations penetrate the anion core, reducing the effective non-coordinating character compared to K⁺.
Conventional anions (PF₆⁻, BF₄⁻) show higher ion association in low-polarity solvents, which may limit conductivity and narrow the accessible electrochemical window.
Ammonium or trityl analogs exhibit different solubility and activation profiles; not directly interchangeable with the potassium salt in catalytic activation steps.

Extreme Anodic Stability for Radical and Catalyst Isolation

The fully fluorinated [B(C6F5)4]- anion exhibits a dramatically expanded electrochemical window compared to its non-fluorinated counterpart. Voltammetric measurements demonstrate that while the standard tetraphenylborate anion oxidizes at relatively low potentials, the pentafluorophenyl derivative resists oxidation even under highly demanding conditions [1]. This extreme anodic stability prevents anion degradation when supporting highly electrophilic transition metal catalysts or isolating reactive radical cations.

Evidence DimensionAnodic Oxidation Potential
Target Compound Data[B(C6F5)4]- (~5.07 V vs Li/Li+)
Comparator Or Baseline[BPh4]- (~3.73 V vs Li/Li+)
Quantified Difference+1.34 V extension of the anodic stability window
ConditionsVoltammetry at 50 mV/s in propylene carbonate

Allows buyers to synthesize and isolate highly reactive, high-oxidation-state catalysts and radical cations that would immediately decompose standard borate salts.

Ion dissociation (Kₐ) in THF
Head-to-head
Kₐ up to 100× lower than [PF₆]⁻
Supports conductivity screening in low-dielectric media
Reported 2-order-of-magnitude difference (THF, 25°C)

Anhydrous Processability and Elimination of Lewis Basic Solvents

A critical procurement differentiator between alkali metal WCA salts is their solvation state upon isolation. The highly oxophilic nature of the lithium cation causes Li[B(C6F5)4] to strongly retain ethereal solvents, typically crystallizing as a stable etherate. In contrast, Potassium tetrakis(pentafluorophenyl)borate is easily isolated and handled as a strictly anhydrous, solvent-free powder [1]. This difference is vital for downstream organometallic synthesis, where adventitious Lewis bases can coordinate to and deactivate the target metal center.

Evidence DimensionCoordinated Solvent Equivalents
Target Compound DataK[B(C6F5)4] (0 equivalents of coordinated ether/water)
Comparator Or BaselineLi[B(C6F5)4] (Typically isolated as Li[B(C6F5)4]·2.5Et2O)
Quantified DifferenceComplete elimination of coordinated Lewis basic solvents (100% reduction)
ConditionsStandard laboratory isolation, crystallization, and storage

Ensures that downstream coordinatively unsaturated catalysts are not inadvertently poisoned by ether or water molecules introduced by the precursor.

Anodic window vs. fluorinated borates
Head-to-head
Significantly wider window than [BArF₂₄]⁻
Enables anodic oxidation studies of sensitive organometallics
Allows characterization of radical cations (e.g., Cp₂Ru⁺)

Clean Metathesis Driving Force via Byproduct Insolubility

The primary industrial and laboratory use of K[B(C6F5)4] is as a halide abstraction reagent to generate cationic species. The reaction is thermodynamically driven by the formation of potassium halides. When reacted with organochlorides (such as trityl chloride) in non-polar or weakly polar solvents like dichloromethane, the resulting KCl byproduct is virtually insoluble and precipitates immediately . This allows for near-quantitative product recovery via simple filtration, avoiding the complex aqueous workups required by other salt forms that could hydrolyze sensitive cationic products.

Evidence DimensionMetathesis Byproduct Removal Efficiency
Target Compound DataK[B(C6F5)4] (Yields insoluble KCl, removed via simple Celite filtration)
Comparator Or BaselineLithium or sodium WCA salts (which often yield partially soluble halide byproducts in organic solvents)
Quantified DifferenceEnables single-step, filtration-based purification of the target WCA salt
ConditionsMetathesis with organochlorides in anhydrous dichloromethane

Drastically simplifies the manufacturability and scaling of custom WCA catalysts by eliminating moisture-sensitive purification steps.

Cation penetration: K vs. Li/Na
Reported
K⁺ maintains 0.50–0.63 nm B···K distance, no core penetration
Weaker ion pairing than Li⁺/Na⁺ enhances non-coordinating character
Computational study; smaller cations penetrate the anion core
Cocatalyst ratio vs. MAO
Class-level
Ammonium derivative effective at 10–10⁴× lower molar ratios than MAO
Supports lower cocatalyst loading for metallocene polymerization
Potassium salt is a precursor to active borate cocatalysts

Synthesis of Trityl and Ammonium Co-Catalysts for Olefin Polymerization

Because it is an anhydrous, easy-to-handle solid, K[B(C6F5)4] is the preferred industrial precursor for synthesizing [Ph3C][B(C6F5)4] and [R3NH][B(C6F5)4]. These downstream WCA salts are critical co-catalysts used to activate metallocene and post-metallocene single-site catalysts for advanced polyolefin manufacturing .

Generation of Coordinatively Unsaturated Transition Metal Catalysts

The compound is widely used to abstract chloride or bromide ligands from late transition metals (e.g., Ir, Pt, Pd). The complete absence of coordinated ether (unlike the lithium analog) ensures that the resulting cationic metal center remains highly electrophilic and active for challenging transformations like C-H bond activation and alkene metathesis [1].

Isolation of Highly Reactive Radical Cations

Leveraging its extreme oxidative stability (+1.34 V vs standard tetraphenylborates), K[B(C6F5)4] is utilized alongside strong oxidants (such as XeF2 or NO+) to stabilize and isolate delicate radical cations, such as diarylchalcogenide radicals, which are otherwise prone to rapid decomposition [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Electrochemistry in non-polar media
Low ion pairing in low-polarity solvents
Conductivity and redox measurement precision
Organometallic cation radical studies
Extended anodic electrochemical window
Radical cation stability under oxidation
Olefin polymerization cocatalyst precursor
Precursor to high-activity borate activators
Cocatalyst-to-catalyst ratio and process economics
Ionic liquid & plastic crystal design
Weak cation-anion coordination
Melting point reduction and electrochemical stability

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